molecular formula C17H16N4O B6597382 Indazapyroxamet CAS No. 1689545-27-4

Indazapyroxamet

Cat. No.: B6597382
CAS No.: 1689545-27-4
M. Wt: 292.33 g/mol
InChI Key: WNLDKUJBVKSZOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Indazapyroxamet is a novel carboxamide insecticide that was first introduced in 2021. It is characterized by its unique 2-H-indazole structure, which includes a pyridinyl and cyclopropyl group. This compound was initially discovered by DuPont and later developed for commercial use by FMC Corporation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Indazapyroxamet primarily involves the formation of the intermediate 2-(pyridin-3-yl)-2H-indazole-4-carboxylic acid. There are several reported synthetic routes:

Industrial Production Methods: The industrial production of this compound focuses on optimizing yield and safety. Route Four is preferred due to its simplicity, high yield, and the avoidance of hazardous reagents .

Chemical Reactions Analysis

Types of Reactions: Indazapyroxamet undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can introduce various functional groups .

Scientific Research Applications

Indazapyroxamet has a wide range of applications in scientific research:

Mechanism of Action

The exact mechanism of action of Indazapyroxamet is not fully disclosed, but it is believed to involve a novel mode of action distinct from existing insecticides. It likely targets specific molecular pathways in insects, leading to their death. Further research is needed to elucidate the precise molecular targets and pathways involved .

Comparison with Similar Compounds

Indazapyroxamet is unique due to its 2-H-indazole structure and novel mode of action. Similar compounds include:

This compound stands out due to its unique structure and potential for developing new insecticides with improved safety and efficacy profiles.

Properties

IUPAC Name

N-(1-methylcyclopropyl)-2-pyridin-3-ylindazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O/c1-17(7-8-17)19-16(22)13-5-2-6-15-14(13)11-21(20-15)12-4-3-9-18-10-12/h2-6,9-11H,7-8H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNLDKUJBVKSZOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)NC(=O)C2=CC=CC3=NN(C=C32)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701337380
Record name Indazapyroxamet
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701337380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1689545-27-4
Record name Indazapyroxamet
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1689545274
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indazapyroxamet
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701337380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name INDAZAPYROXAMET
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PF33AA7S6Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.